molecular formula C9H5F2NO B8265243 5,6-Difluoroquinolin-3-ol

5,6-Difluoroquinolin-3-ol

Cat. No.: B8265243
M. Wt: 181.14 g/mol
InChI Key: BOTAOGODGGZZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoroquinolin-3-ol: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, particularly as antibacterial, antineoplastic, and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinolin-3-ol typically involves the direct fluorination of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction proceeds with the selective introduction of fluorine atoms at the 5 and 6 positions of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Difluoroquinolin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties. It is a potential candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.

Mechanism of Action

The mechanism of action of 5,6-Difluoroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and the prevention of DNA replication. This results in bacterial cell death. The exact molecular pathways and targets may vary depending on the specific biological context .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 5,6-Difluoroquinolin-3-ol is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the quinoline ring. This specific substitution pattern can result in distinct biological activities and chemical reactivity compared to other fluorinated quinolines. For example, the dual fluorination may enhance its antibacterial properties and influence its interaction with biological targets differently than mono-fluorinated quinolines .

Properties

IUPAC Name

5,6-difluoroquinolin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-1-2-8-6(9(7)11)3-5(13)4-12-8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTAOGODGGZZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CC(=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.